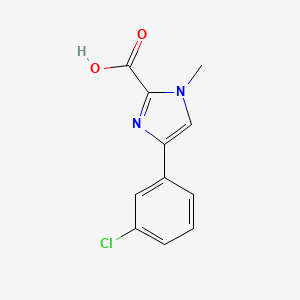
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline is an organic compound with the molecular formula C22H31NO4 and a molar mass of 373.49 g/mol . This compound is characterized by its complex structure, which includes a benzenamine core substituted with a 5,5-diethoxy-5-phenylpentyl group and a methoxy group. It is also known by its synonym, Valerophenone, 5-(4-amino-2-methoxyphenoxy)-, diethyl acetal .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 5,5-diethoxy-5-phenylpentyl group: This step involves the reaction of phenylacetaldehyde with diethyl acetal in the presence of an acid catalyst to form the 5,5-diethoxy-5-phenylpentyl intermediate.
Attachment to the benzenamine core: The intermediate is then reacted with 4-hydroxy-3-methoxyaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
- 4-((5,5-Dimethoxy-5-phenylpentyl)oxy)-3-methoxyaniline
- 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-ethoxyaniline
- 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-hydroxyaniline
Uniqueness
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C22H31NO4 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
4-(5,5-diethoxy-5-phenylpentoxy)-3-methoxyaniline |
InChI |
InChI=1S/C22H31NO4/c1-4-26-22(27-5-2,18-11-7-6-8-12-18)15-9-10-16-25-20-14-13-19(23)17-21(20)24-3/h6-8,11-14,17H,4-5,9-10,15-16,23H2,1-3H3 |
InChI 键 |
PNQOAPPBKSEXKM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCCCOC1=C(C=C(C=C1)N)OC)(C2=CC=CC=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)








![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)


